molecular formula C17H22N8O B2638925 1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]azetidin-3-amine CAS No. 2379953-60-1

1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]azetidin-3-amine

Cat. No.: B2638925
CAS No.: 2379953-60-1
M. Wt: 354.418
InChI Key: JIVOUZCIHYDWID-UHFFFAOYSA-N
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Description

1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]azetidin-3-amine is a complex organic compound that belongs to the class of nitrogen-containing heterocycles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The unique structure of this compound, which includes a triazolo-pyridazine core, makes it a subject of interest for researchers in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]azetidin-3-amine involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of robust purification methods to ensure the final product’s purity .

Chemical Reactions Analysis

Types of Reactions

1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]azetidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce reduced forms of the compound with fewer double bonds or functional groups .

Scientific Research Applications

1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]azetidin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]azetidin-3-amine involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]azetidin-3-amine lies in its specific combination of functional groups and its potential for diverse biological activities. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]azetidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N8O/c1-11-18-20-16(26-11)10-23(2)13-8-24(9-13)15-7-6-14-19-21-17(25(14)22-15)12-4-3-5-12/h6-7,12-13H,3-5,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIVOUZCIHYDWID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CN(C)C2CN(C2)C3=NN4C(=NN=C4C5CCC5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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